3-Bromomethylbenzenesulfonamide

描述

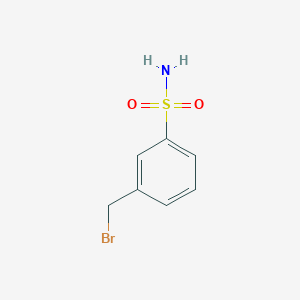

3-Bromomethylbenzenesulfonamide is an organic compound with the molecular formula C7H8BrNO2S. It is characterized by a bromomethyl group attached to a benzenesulfonamide structure. This compound is known for its versatility in various chemical reactions and its applications in scientific research and industry .

准备方法

Synthetic Routes and Reaction Conditions: 3-Bromomethylbenzenesulfonamide can be synthesized through several methods. One common approach involves the bromination of benzenesulfonamide using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction typically occurs at room temperature or slightly elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial production .

化学反应分析

Types of Reactions: 3-Bromomethylbenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding sulfonamide derivatives.

Oxidation Reactions: The compound can be oxidized to form sulfonyl bromides or other oxidized products under specific conditions.

Reduction Reactions: Reduction of the bromomethyl group can yield benzenesulfonamide or other reduced derivatives

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or primary amines in solvents such as ethanol or dimethylformamide (DMF).

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents

Major Products:

- Substituted sulfonamides

- Sulfonyl bromides

- Reduced benzenesulfonamide derivatives

科学研究应用

3-Bromomethylbenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfonamide derivatives and other complex molecules.

Biology: The compound is employed in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic amino acid residues.

Medicine: Research into potential therapeutic agents, including antimicrobial and anticancer compounds, often involves this compound as a precursor or intermediate.

Industry: It is utilized in the development of specialty chemicals, agrochemicals, and pharmaceuticals .

作用机制

The mechanism of action of 3-Bromomethylbenzenesulfonamide involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the bromomethyl group, which facilitates nucleophilic substitution reactions. The compound can modify proteins and enzymes by reacting with nucleophilic amino acid residues, thereby altering their function and activity .

相似化合物的比较

Benzenesulfonamide: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

4-Bromomethylbenzenesulfonamide: Similar structure but with the bromomethyl group in the para position, leading to different reactivity and applications.

3-Chloromethylbenzenesulfonamide: Contains a chloromethyl group instead of a bromomethyl group, resulting in different reactivity and chemical properties .

Uniqueness: 3-Bromomethylbenzenesulfonamide is unique due to its specific reactivity profile, which allows for selective modification of target molecules in both chemical and biological contexts. Its bromomethyl group provides a balance between reactivity and stability, making it a valuable compound in various research and industrial applications .

生物活性

3-Bromomethylbenzenesulfonamide is a sulfonamide derivative with significant biological activity, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound (CHBrNOS) features a bromomethyl group attached to a benzenesulfonamide framework. This structure is critical for its interaction with biological targets, particularly carbonic anhydrases (CAs) and various bacterial enzymes.

Inhibition of Carbonic Anhydrases

Sulfonamides, including this compound, primarily exert their effects through the inhibition of carbonic anhydrases (CAs). These enzymes are crucial for maintaining pH homeostasis in cells and are overexpressed in many tumors. Inhibition of CA IX has been shown to selectively induce apoptosis in cancer cells while sparing normal cells. For instance, compounds derived from this class demonstrated significant anticancer activity against breast cancer cell lines (MDA-MB-231 and MCF-7), with IC values ranging from 1.52 to 6.31 μM .

Antimicrobial Activity

This compound also exhibits broad-spectrum antimicrobial properties. It has been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria by interfering with folate synthesis pathways, similar to other sulfonamides . The mechanism involves competitive inhibition of dihydropteroate synthase, an enzyme critical for bacterial DNA synthesis.

Anticancer Studies

A study focused on the synthesis and evaluation of various sulfonamide derivatives, including this compound, highlighted its potential as an anticancer agent. The most active derivatives showed remarkable selectivity for CA IX over CA II, indicating potential for targeted cancer therapies . The ability to induce apoptosis was confirmed through annexin V-FITC assays, which showed a significant increase in apoptotic cells compared to controls.

Antimicrobial Studies

Research has demonstrated that sulfonamide derivatives possess significant antibacterial activity. For example, this compound was evaluated against several bacterial strains, showing effective inhibition at low concentrations. The minimum inhibitory concentration (MIC) values were reported to be below 1 μg/mL for some pathogens .

Case Studies

- Breast Cancer Treatment : A clinical study investigated the effects of a sulfonamide-based compound similar to this compound in combination with traditional chemotherapy agents. The results indicated enhanced efficacy in reducing tumor growth without increasing toxicity .

- Antibacterial Efficacy : A series of experiments assessed the antibacterial properties of sulfonamides against resistant strains of bacteria. The findings suggested that these compounds could serve as alternatives to traditional antibiotics, particularly against multi-drug resistant strains .

Data Tables

| Compound | IC (μM) | Target | Activity Type |

|---|---|---|---|

| This compound | 1.52 - 6.31 | CA IX | Anticancer |

| Sulfamethoxazole | <1 | Dihydropteroate Synthase | Antimicrobial |

| Compound X | 10 - 20 | CA II | Anticancer |

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Bromomethylbenzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves bromination of methylbenzenesulfonamide derivatives. A general approach includes:

- Step 1: Start with methylbenzenesulfonamide (or a substituted analog) and employ a brominating agent like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) or photochemical conditions .

- Step 2: Optimize solvent choice (e.g., CCl₄ or DCM) and temperature (25–80°C) to control regioselectivity and minimize side reactions.

- Step 3: Monitor reaction progress via TLC or HPLC, and purify using column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures).

- Key Consideration: Bromine’s reactivity necessitates inert atmosphere handling to prevent decomposition .

Q. How should researchers characterize this compound, and what analytical techniques are critical for validation?

Methodological Answer: Essential characterization methods include:

- NMR Spectroscopy: Use - and -NMR to confirm the bromomethyl group’s presence (e.g., -NMR: δ ~4.3–4.5 ppm for CH₂Br) and aromatic proton environments .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]⁺ for C₇H₇BrNO₂S: 236.03).

- Melting Point Analysis: Compare observed melting points (e.g., 154–158°C) with literature values to assess purity .

- Elemental Analysis: Confirm C, H, N, S, and Br percentages within ±0.4% of theoretical values.

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis .

- Storage: Store in airtight containers at ambient temperature, away from light and moisture .

- Waste Disposal: Segregate halogenated waste and consult institutional guidelines for hazardous chemical disposal (e.g., incineration with alkaline scrubbers) .

Advanced Research Questions

Q. How can this compound be utilized as a building block in drug discovery, particularly for enzyme inhibition studies?

Methodological Answer:

- Target Functionalization: The bromomethyl group enables nucleophilic substitution reactions to introduce pharmacophores (e.g., amines, thiols) for SAR studies.

- Example Protocol: React with a thiol-containing inhibitor candidate (e.g., cysteine protease inhibitor) in DMF with K₂CO₃ (60°C, 12 h) to form sulfanyl derivatives .

- Activity Screening: Use enzyme inhibition assays (e.g., fluorescence-based kinetics for carbonic anhydrase) to evaluate modified compounds .

Q. How can structural contradictions in crystallographic or spectral data for this compound derivatives be resolved?

Methodological Answer:

- Cross-Validation: Compare X-ray crystallography data (e.g., torsion angles from C–S–O–Br moieties) with computational models (DFT calculations) .

- Dynamic NMR Studies: Resolve conformational ambiguities (e.g., rotational barriers in sulfonamide groups) using variable-temperature -NMR .

- Replicate Synthesis: Eliminate batch-dependent variations by repeating reactions under identical conditions and characterizing intermediates .

Q. What strategies mitigate stability issues of this compound under varying experimental conditions?

Methodological Answer:

- Light Sensitivity: Conduct reactions in amber glassware or under dark conditions to prevent photodegradation .

- Thermal Stability: Perform TGA/DSC analysis to determine decomposition thresholds (e.g., avoid heating above 160°C) .

- Hydrolytic Resistance: Test stability in aqueous buffers (pH 4–9) and use anhydrous solvents for long-term storage .

Q. How can researchers design experiments to explore the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

- Catalyst Screening: Test Pd(PPh₃)₄ or PdCl₂(dppf) with arylboronic acids in THF/H₂O (3:1) at 80°C .

- Optimization: Vary base (e.g., Na₂CO₃ vs. Cs₂CO₃) and ligand (e.g., XPhos) to enhance coupling efficiency.

- Product Analysis: Use GC-MS or LC-MS to track biaryl product formation and quantify yields .

Q. Data Analysis and Reproducibility

Q. How should researchers address discrepancies in reported melting points or spectral data across literature sources?

Methodological Answer:

- Source Evaluation: Prioritize data from peer-reviewed journals over vendor catalogs. Cross-check with databases like PubChem or Reaxys .

- Purity Assessment: Re-crystallize the compound and repeat melting point analysis. Use DSC for precise phase transition data .

- Collaborative Verification: Share samples with independent labs for comparative spectral analysis (e.g., round-robin NMR studies) .

Q. What methodologies ensure reproducibility in synthesizing and testing this compound derivatives?

Methodological Answer:

- Detailed Documentation: Record exact stoichiometry, solvent grades, and equipment calibration data (e.g., stirrer RPM, temperature gradients) .

- Open-Source Data: Deposit spectral and crystallographic data in repositories like Cambridge Structural Database or Zenodo .

- Negative Controls: Include control reactions (e.g., without catalyst) to confirm product formation pathways .

Q. Applications in Material Science

Q. How can this compound be incorporated into polymeric or supramolecular systems?

Methodological Answer:

- Polymer Functionalization: Graft onto polystyrene backbones via atom-transfer radical polymerization (ATRP) initiators .

- Supramolecular Assembly: Utilize sulfonamide hydrogen-bonding motifs to design MOFs or co-crystals. Characterize via PXRD and BET surface area analysis .

- Thermal Analysis: Use TGA to assess polymer decomposition profiles and DSC to study glass transitions .

属性

IUPAC Name |

3-(bromomethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c8-5-6-2-1-3-7(4-6)12(9,10)11/h1-4H,5H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWNIOOLFFGHZMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00604744 | |

| Record name | 3-(Bromomethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00604744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220798-52-7 | |

| Record name | 3-(Bromomethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00604744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。